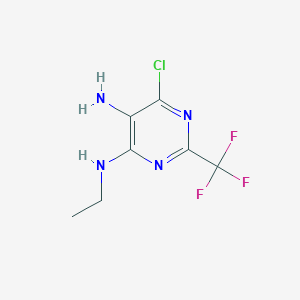

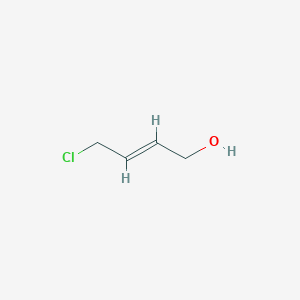

trans-4-Chloro-2-butene-1-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chlorinated butenes can involve electrooxidative methods as described in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, where an electrooxidative double ene-type chlorination was used . This process was conducted at room temperature and involved a two-layer solvent system. The functional group present in the molecule affected the outcome of the reaction, suggesting that the synthesis of trans-4-Chloro-2-butene-1-OL could be influenced by similar factors.

Molecular Structure Analysis

The molecular structure of chlorinated butenes can be complex, and the presence of chlorine atoms can lead to the formation of various isomers. For instance, the chlorination of trans-1,4-dichloro-2-butene resulted in different isomeric forms . This indicates that the molecular structure of trans-4-Chloro-2-butene-1-OL would likely exhibit isomerism as well.

Chemical Reactions Analysis

Chlorinated butenes can undergo a variety of chemical reactions. For example, trans-1-chloro-2-butene reacts with solutions of alkali metals in liquid ammonia to yield several products, including trans-2-butene and various dienes . The reactivity of chlorinated butenes with π-bonds was also demonstrated, where stereospecific addition reactions occurred . These findings suggest that trans-4-Chloro-2-butene-1-OL could participate in similar addition reactions and potentially form complex products.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated butenes can be influenced by their molecular structure and the type of chemical reactions they undergo. The reaction of chlorine atoms with cis- and trans-2-butene was studied, and the product yields were found to depend on the total pressure, indicating that the physical conditions can significantly affect the outcome of reactions involving chlorinated butenes . This suggests that the properties of trans-4-Chloro-2-butene-1-OL would also be sensitive to reaction conditions.

Applications De Recherche Scientifique

Ethylene Dimerization and Alphabutol Optimization

One significant area of research involving trans-4-Chloro-2-butene-1-OL is its role in the ethylene dimerization process, particularly in the optimization of Alphabutol technology. Ethylene dimerization is a critical industrial process for producing Butene-1, a key monomer used in the manufacture of polyethylene. Alphabutol technology, a method for ethylene dimerization, is under continuous development to enhance the selectivity and efficiency of Butene-1 production. Research focuses on improving operational processes to minimize fouling, which remains an inadequately addressed issue in literature, suggesting opportunities for further advancements in this technology (Alenezi, Manan, & Zaidel, 2019).

Gas Separations Using Ionic Liquid Membranes

Another research domain involves the use of stabilized room temperature ionic liquid membranes (SILMs) for gas separations, a process that could be indirectly related to the applications of trans-4-Chloro-2-butene-1-OL through its potential interactions with different gas molecules during separation processes. SILMs demonstrate superior performance over standard polymers in separating gas mixtures like CO2/N2 and CO2/CH4, which is crucial for environmental management and the chemical industry. This research outlines the benchmarks for SILM performance, suggesting areas for future studies to enhance gas separation technologies (Scovazzo, 2009).

Catalytic Oxidation of Cyclohexene

Research on the catalytic oxidation of cyclohexene has explored the selective production of various industrial intermediates, including trans/cis-cyclohexane-1,2-diol and cyclohex-2-en-1-ol. Controllable oxidation reactions have significant value in synthesizing specific products for industrial and academic applications. Advances in selective oxidation processes offer insights into optimizing reactions to yield targeted products efficiently, which might involve or relate to the functional groups present in trans-4-Chloro-2-butene-1-OL (Cao et al., 2018).

Degradation of Dichloropropenes in Soil

The study of the degradation of cis- and trans-1,3-dichloropropenes in soil, which are used as nematocides, provides insight into the environmental behavior and fate of similar chlorinated compounds, potentially including trans-4-Chloro-2-butene-1-OL. Understanding the rates of degradation and factors affecting these rates is crucial for assessing the environmental impact of such chemicals. This research highlights the rapid biodegradation of chloroallyl alcohols in soil, indicating the importance of environmental studies in the management of chemical pollutants (Dijk, 1974).

Safety And Hazards

The safety data sheet for “trans-4-Chloro-2-butene-1-OL” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

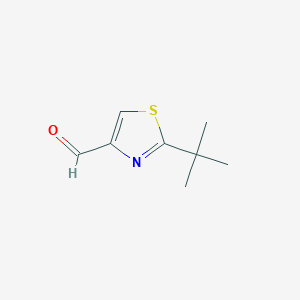

IUPAC Name |

(E)-4-chlorobut-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRLAHTVGOLBEB-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Chloro-2-butene-1-OL | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dispiro[5.2.5.2]hexadecan-1-one](/img/structure/B154799.png)